Cas no 833439-68-2 (2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/833439-68-2x500.png)
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- STL354889
- 2-((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(4-(TRI-F-METHOXY)PH)ACETAMIDE
- 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2
- 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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- インチ: 1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)
- InChIKey: MQCXTWNSUAWRMY-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)OC(F)(F)F)=O)C1=NC2C=CC=CC=2C(N1C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 33
- 回転可能化学結合数: 6
- 複雑さ: 734
- トポロジー分子極性表面積: 96.3
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429050-1g |
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
833439-68-2 | 90% | 1g |
¥3121.00 | 2024-04-28 |
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 関連文献
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2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamideに関する追加情報
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: A Comprehensive Overview
The compound CAS No. 833439-68-2, also known as 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various biological pathways, making it a subject of interest for researchers in drug discovery and development.
The molecular structure of this compound is characterized by a quinazoline ring system, which is a heterocyclic aromatic compound with two nitrogen atoms. The presence of the oxo group at position 4 and the sulfanyl group at position 2 introduces additional functional groups that contribute to its chemical reactivity and biological activity. The trifluoromethoxy substituent on the phenyl ring further enhances the molecule's stability and bioavailability, making it a versatile candidate for therapeutic applications.
Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic techniques, including multi-component reactions and catalytic processes, have enabled the efficient production of this molecule. The use of green chemistry principles in its synthesis has also been explored, reducing environmental impact while maintaining high yields.
In terms of pharmacological activity, this compound has shown potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases, which are critical in cell cycle regulation and cancer progression. Additionally, its anti-inflammatory and antioxidant properties have been investigated, suggesting its potential application in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The structural versatility of this compound allows for further modifications to enhance its therapeutic profile. Researchers are exploring the impact of substituent variations on its bioactivity, aiming to optimize its efficacy and reduce potential side effects. Computational modeling techniques, such as molecular docking and QSAR analysis, are being employed to predict binding affinities and guide rational drug design.
In conclusion, CAS No. 833439-68-2 represents a promising molecule with diverse applications in the pharmaceutical industry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in the development of novel therapeutic agents. Continued investigation into its properties will undoubtedly shed light on new opportunities for its utilization in medicine.
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